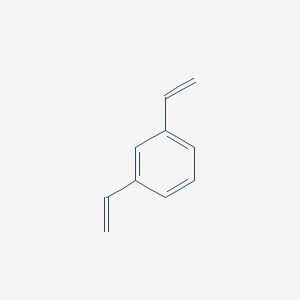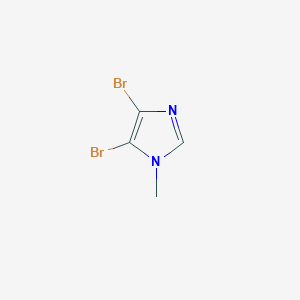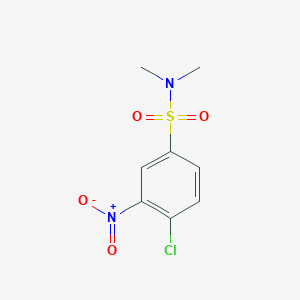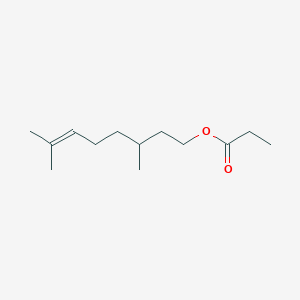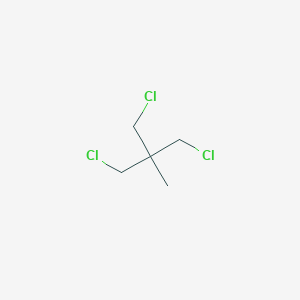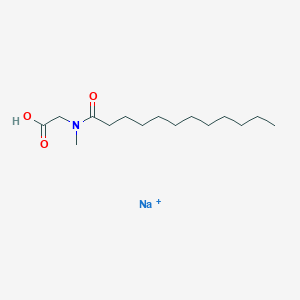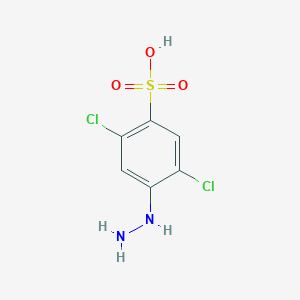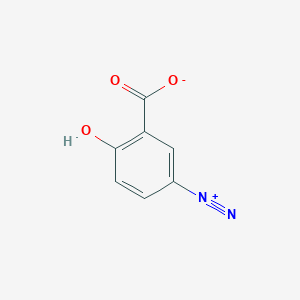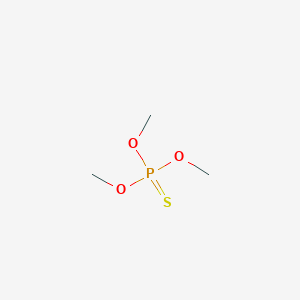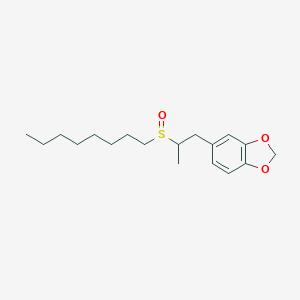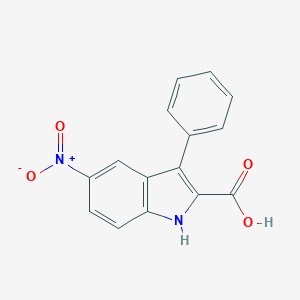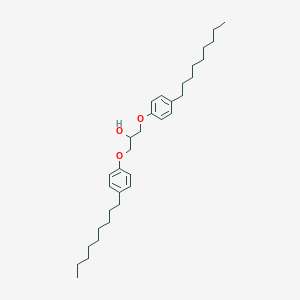
1,3-Bis(4-nonylphenoxy)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(4-nonylphenoxy)-2-propanol, also known as NP-9, is a nonionic surfactant that has been widely used in various industrial and commercial applications. It is synthesized by the reaction of 4-nonylphenol with epichlorohydrin and propylene oxide. NP-9 has been extensively studied for its potential use in scientific research due to its unique properties and characteristics.
Wirkmechanismus
The mechanism of action of 1,3-Bis(4-nonylphenoxy)-2-propanol is not fully understood, but it is believed to interact with the hydrophobic regions of cell membranes and disrupt their structure and function. 1,3-Bis(4-nonylphenoxy)-2-propanol has been shown to affect the fluidity and permeability of cell membranes, which can alter cellular processes such as signal transduction and transport.
Biochemische Und Physiologische Effekte
1,3-Bis(4-nonylphenoxy)-2-propanol has been shown to have both biochemical and physiological effects. It can affect the activity of enzymes and alter the expression of genes involved in lipid metabolism. 1,3-Bis(4-nonylphenoxy)-2-propanol has also been shown to affect the growth and development of organisms, such as fish and amphibians. However, the effects of 1,3-Bis(4-nonylphenoxy)-2-propanol on human health are not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-Bis(4-nonylphenoxy)-2-propanol has several advantages for use in lab experiments. It is a nonionic surfactant, which means it does not have a charge and does not interact with charged molecules. This makes it useful for solubilizing hydrophobic compounds, such as drugs and lipids. 1,3-Bis(4-nonylphenoxy)-2-propanol is also stable over a wide range of pH and temperature conditions.
However, there are also limitations to the use of 1,3-Bis(4-nonylphenoxy)-2-propanol in lab experiments. It can be toxic to some organisms, and its effects on human health are not well understood. 1,3-Bis(4-nonylphenoxy)-2-propanol can also interfere with some analytical techniques, such as mass spectrometry, due to its high molecular weight.
Zukünftige Richtungen
There are several future directions for the study of 1,3-Bis(4-nonylphenoxy)-2-propanol. One area of research is the development of new drug delivery systems using 1,3-Bis(4-nonylphenoxy)-2-propanol as a solubilizing agent. Another area of research is the study of the effects of 1,3-Bis(4-nonylphenoxy)-2-propanol on human health and the environment. Further studies are needed to determine the toxicity of 1,3-Bis(4-nonylphenoxy)-2-propanol and its potential impact on ecosystems. Additionally, the mechanism of action of 1,3-Bis(4-nonylphenoxy)-2-propanol needs to be further elucidated to better understand its effects on cell membranes and cellular processes.
Synthesemethoden
The synthesis of 1,3-Bis(4-nonylphenoxy)-2-propanol involves the reaction of 4-nonylphenol with epichlorohydrin and propylene oxide. The reaction is carried out under alkaline conditions, and the resulting product is purified by distillation and filtration. The yield of 1,3-Bis(4-nonylphenoxy)-2-propanol depends on the reaction conditions, such as the temperature, reaction time, and the ratio of reactants.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(4-nonylphenoxy)-2-propanol has been used in various scientific research applications, such as in the study of protein-lipid interactions, membrane biophysics, and drug delivery systems. It has been shown to interact with cell membranes and affect their fluidity and permeability. 1,3-Bis(4-nonylphenoxy)-2-propanol has also been used as a solubilizing agent for hydrophobic compounds, such as drugs and lipids.
Eigenschaften
CAS-Nummer |
14569-71-2 |
|---|---|
Produktname |
1,3-Bis(4-nonylphenoxy)-2-propanol |
Molekularformel |
C33H52O3 |
Molekulargewicht |
496.8 g/mol |
IUPAC-Name |
1,3-bis(4-nonylphenoxy)propan-2-ol |
InChI |
InChI=1S/C33H52O3/c1-3-5-7-9-11-13-15-17-29-19-23-32(24-20-29)35-27-31(34)28-36-33-25-21-30(22-26-33)18-16-14-12-10-8-6-4-2/h19-26,31,34H,3-18,27-28H2,1-2H3 |
InChI-Schlüssel |
GZHMCMAVIFKXEJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCC(COC2=CC=C(C=C2)CCCCCCCCC)O |
Kanonische SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCC(COC2=CC=C(C=C2)CCCCCCCCC)O |
Andere CAS-Nummern |
14569-71-2 |
Synonyme |
1,3-Bis(4-nonylphenoxy)-2-propanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



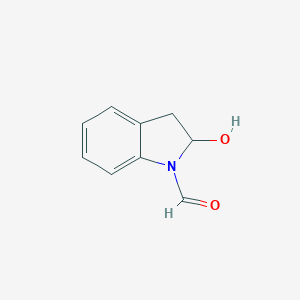
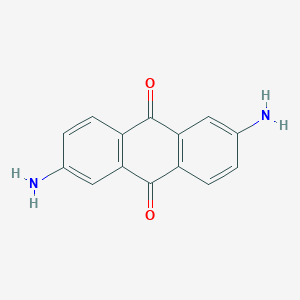
![Benzoic acid, 2-amino-5-[[(2-carboxyphenyl)amino]sulfonyl]-](/img/structure/B87148.png)
